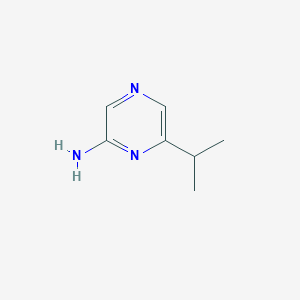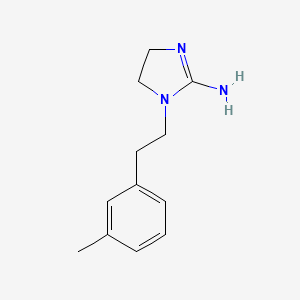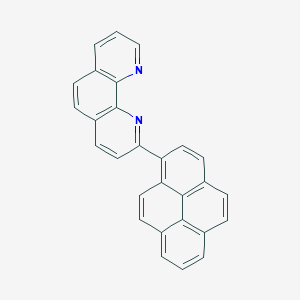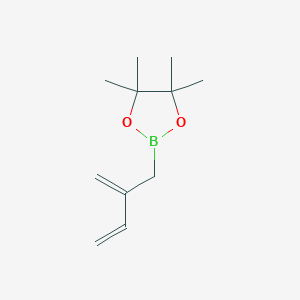
8-Methyl-2-vinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-vinylquinoline is a heterocyclic aromatic compound with the molecular formula C12H11N It is a derivative of quinoline, featuring a methyl group at the 8th position and a vinyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-vinylquinoline can be achieved through several methods. One common approach involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and an aldehyde under microwave irradiation . This method is rapid and efficient, producing the desired compound in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of quinoline synthesis can be applied. These include classical methods such as the Skraup, Doebner-Miller, and Friedländer syntheses, which involve the cyclization of aniline derivatives with various aldehydes and ketones under acidic conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methyl-2-vinylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Halogenated, nitrated, and sulfonated quinolines (substitution)
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Methyl-2-vinylquinoline and its derivatives often involves interaction with specific molecular targets. For instance, in its role as an antimalarial agent, it is believed to interfere with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme metabolites . This mechanism is similar to that of other quinoline-based antimalarials.
Vergleich Mit ähnlichen Verbindungen
2-Vinylquinoline: Shares the vinyl group at the 2nd position but lacks the methyl group at the 8th position.
8-Hydroxyquinoline: Features a hydroxyl group at the 8th position instead of a methyl group, known for its chelating properties and biological activities.
Quinine: A well-known antimalarial compound with a complex structure that includes a quinoline moiety.
Uniqueness: 8-Methyl-2-vinylquinoline is unique due to the presence of both a methyl and a vinyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Eigenschaften
Molekularformel |
C12H11N |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2-ethenyl-8-methylquinoline |
InChI |
InChI=1S/C12H11N/c1-3-11-8-7-10-6-4-5-9(2)12(10)13-11/h3-8H,1H2,2H3 |
InChI-Schlüssel |
IZLJAVISJYLALD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)

![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)


![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)



![4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12831859.png)
![4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde](/img/structure/B12831860.png)
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B12831874.png)
